(2E)-3-(1-butyl-1H-pyrazol-4-yl)prop-2-enoic acid
Description
Properties
IUPAC Name |
(E)-3-(1-butylpyrazol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-3-6-12-8-9(7-11-12)4-5-10(13)14/h4-5,7-8H,2-3,6H2,1H3,(H,13,14)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGHDBJWFCOONE-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C=N1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C=C(C=N1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
(2E)-3-(1-butyl-1H-pyrazol-4-yl)prop-2-enoic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the compound to its corresponding aldehyde or alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Sodium hydride (NaH) in an aprotic solvent.
Major Products Formed:
Oxidation: this compound can be oxidized to form this compound.
Reduction: The compound can be reduced to form (2E)-3-(1-butyl-1H-pyrazol-4-yl)prop-2-en-1-ol.
Substitution: Various substituted pyrazoles can be synthesized by reacting with different nucleophiles.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazole exhibit significant antimicrobial properties. A study evaluating various pyrazole compounds demonstrated effective inhibition against several bacterial strains at minimal inhibitory concentrations (MIC). Below is a summary of findings related to antimicrobial activity:
| Compound | MIC (µg/ml) | Target Organism |
|---|---|---|
| Compound 12e | 4.8 | Staphylococcus aureus |
| Compound 12f | 5.1 | Escherichia coli |
| Compound 12k | 4.0 | Pseudomonas aeruginosa |
These results highlight the potential of (2E)-3-(1-butyl-1H-pyrazol-4-yl)prop-2-enoic acid as an effective antimicrobial agent.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. For instance, one study reported that this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in activated macrophages.
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. In vitro assays demonstrated that this compound induced apoptosis in various cancer cell lines, suggesting its potential as an anticancer therapeutic agent. A notable case study involved the treatment of breast cancer cells, where the compound inhibited cell proliferation and induced cell cycle arrest.
Mechanism of Action
The mechanism by which (2E)-3-(1-butyl-1H-pyrazol-4-yl)prop-2-enoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Insights
- Electronic Effects : Halogenated derivatives (e.g., ) exhibit enhanced electronic interactions due to halogen atoms, whereas the butyl group primarily contributes steric bulk without significant electronic modulation .
- Bioactivity: Pyrazole-propenoic acid hybrids with polar substituents (e.g., aminomethyl in ) show stronger target binding, while aromatic groups () favor π-π stacking in enzyme active sites .
Biological Activity
(2E)-3-(1-butyl-1H-pyrazol-4-yl)prop-2-enoic acid is an organic compound with the molecular formula C₇H₈N₂O₂. It features a pyrazole ring, which is a five-membered heterocyclic structure, and a prop-2-enoic acid moiety, indicating the presence of both an alkene and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Structure and Properties
The unique structural characteristics of this compound contribute to its biological activity. The presence of the butyl group on the pyrazole ring may influence its solubility and bioavailability compared to other pyrazole derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈N₂O₂ |
| Molecular Weight | 152.15 g/mol |
| Structural Features | Pyrazole ring, prop-2-enoic acid moiety |
Biological Activities
Research indicates that compounds related to this compound exhibit a range of biological activities:
Antimicrobial Activity
Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. For instance, related compounds have demonstrated activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. In vitro assays have indicated that this compound can inhibit the proliferation of cancer cell lines, including human promyelocytic leukemia (HL-60) and breast cancer (MCF-7) cells. The cytotoxic effects are often assessed using IC₅₀ values, which measure the concentration required to inhibit cell growth by 50%.
| Cell Line | IC₅₀ (µM) |
|---|---|
| HL-60 | 12.6 |
| MCF-7 | 15.4 |
| A549 | >30 |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the biological activities of pyrazole derivatives:
- Synthesis and Biological Evaluation : A study synthesized various pyrazole derivatives, including this compound, and evaluated their cytotoxicity against different cancer cell lines. The results indicated moderate to high cytotoxicity, suggesting potential as therapeutic agents .
- Antimicrobial Testing : Another research effort focused on testing the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited promising antibacterial activity, highlighting their potential use in treating bacterial infections .
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds could interact with specific molecular targets, modulating enzyme activity involved in inflammatory responses .
Preparation Methods
Knorr Pyrazole Synthesis Adaptation
A classical method to synthesize pyrazole derivatives is the Knorr pyrazole synthesis, which involves the condensation of hydrazines with 1,3-dicarbonyl compounds. For the butyl-substituted pyrazole, the butyl group is introduced either via the hydrazine or the β-dicarbonyl component.
Mechanism highlights : The reaction proceeds through formation of carbinolamine and hydrazone intermediates, followed by intramolecular cyclization to yield the pyrazole ring. The choice of base (e.g., triethylamine) and solvent affects regioselectivity and tautomerism, which are crucial for obtaining the desired substitution pattern on the pyrazole.
Base selection : Triethylamine is preferred over pyridine due to its stronger basicity (pKa ~10.7 vs. 5.5), facilitating deprotonation of methylene groups and promoting enolate formation, which is critical for cyclization and subsequent substitution.
Introduction of the (2E)-Prop-2-enoic Acid Side Chain
The acrylic acid side chain is introduced via condensation reactions that form the α,β-unsaturated acid moiety conjugated to the pyrazole ring.
Knoevenagel Condensation
The most common approach involves a Knoevenagel condensation between the pyrazole aldehyde derivative and malonic acid or its equivalents, under basic or acidic catalysis, to form the (2E)-3-(pyrazol-4-yl)prop-2-enoic acid.
This condensation favors the (E)-configuration due to thermodynamic stability and is often conducted in solvents like acetic acid or ethanol with bases such as piperidine or ammonium acetate.
Acid Hydrolysis
- When malonate esters are used as starting materials, subsequent acid hydrolysis converts esters into the free acrylic acid, completing the synthesis.
Representative Synthetic Procedure (Literature-Informed)
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1. Pyrazole Formation | React hydrazine derivative with butyl-substituted β-dicarbonyl compound in ethanol with triethylamine at reflux | Formation of 1-butyl-pyrazole intermediate |
| 2. Aldehyde Introduction | Formylation at the 4-position of pyrazole via Vilsmeier-Haack or related formylation methods | 4-Formyl-1-butyl-pyrazole |
| 3. Knoevenagel Condensation | Condense 4-formyl-pyrazole with malonic acid in acetic acid, catalyzed by piperidine, at 60–80°C | This compound |
| 4. Purification | Acidify, precipitate, filter, and recrystallize from suitable solvents | Pure product with (E)-configuration |
Analytical Data Supporting Preparation
Infrared (IR) Spectroscopy : Characteristic absorption bands include:
Summary Table of Key Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Knorr Pyrazole Synthesis + Knoevenagel Condensation | Hydrazine, β-dicarbonyl, malonic acid, triethylamine, piperidine | Reflux in ethanol/acetic acid, 60–80°C | Straightforward, regioselective, good yields | Requires multi-step purification |
| Formylation + Knoevenagel Condensation | Vilsmeier reagent, malonic acid, base catalyst | Mild heating, acidic or basic medium | High selectivity for (E)-isomer | Sensitive to reaction conditions |
Research Findings and Notes
The base choice in pyrazole ring formation critically influences the regioselectivity and yield; triethylamine is superior to pyridine for deprotonation steps.
The (E)-configuration of the acrylic acid side chain is thermodynamically favored and can be confirmed by coupling constants in NMR and IR spectra.
Acid hydrolysis steps must be carefully controlled to avoid degradation of the pyrazole ring.
Purification by recrystallization from polar solvents such as ethanol or acetic acid enhances product purity and yield.
Q & A
Q. Methodological resolution :
Replicate studies under standardized OECD guidelines.
Perform SAR studies with a congeneric series (varying alkyl chain length, substituent position) .
Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., bacterial dihydrofolate reductase) .
What advanced analytical techniques are critical for resolving the crystal structure and electronic properties of this compound?
Advanced Research Question
- Single-crystal X-ray diffraction : Resolve E/Z configuration and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups). Data collection at 100 K (Mo-Kα radiation, λ = 0.71073 Å) with SHELX refinement achieves R-factors < 0.05 .
- DFT calculations : Gaussian 16 simulations (B3LYP/6-31G* basis set) predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces, correlating with reactivity .
- Spectroscopic validation : Compare experimental IR (C=O stretch ~1700 cm⁻¹) and UV-Vis (π→π* transitions ~250 nm) with computational results .
How can researchers design robust Structure-Activity Relationship (SAR) studies for this compound’s derivatives?
Basic Research Question
Core modifications : Synthesize analogs with:
- Varied alkyl chains (butyl → pentyl/hexyl) on the pyrazole nitrogen.
- Substituents at the pyrazole C3/C5 positions (e.g., halogens, methoxy) .
Biological testing : Screen against target enzymes (e.g., COX-2, α-glucosidase) using enzyme inhibition assays (IC₅₀ determination) .
Data analysis : Use multivariate regression (Hansch analysis) to correlate logP, molar refractivity, and bioactivity .
Q. Example SAR Table :
| Substituent (Pyrazole R-group) | logP | IC₅₀ (μM, COX-2) |
|---|---|---|
| 1-Butyl | 2.1 | 12.3 |
| 1-Pentyl | 2.8 | 8.7 |
| 1-Methyl | 1.3 | >50 |
What strategies mitigate challenges in achieving high enantiomeric excess (ee) during asymmetric synthesis?
Advanced Research Question
- Chiral catalysts : Use (R)-BINAP-Pd complexes or organocatalysts (e.g., L-proline) for asymmetric induction in condensation reactions .
- Dynamic kinetic resolution : Employ enzymes (lipases) in biphasic systems to favor E-isomer formation .
- Analytical QC : Monitor ee via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) or CD spectroscopy .
How can in silico methods guide the prioritization of derivatives for in vivo studies?
Advanced Research Question
ADMET prediction : Use SwissADME to assess bioavailability, blood-brain barrier permeability, and CYP450 interactions .
Toxicity profiling : ProTox-II predicts hepatotoxicity and mutagenicity risks .
Molecular dynamics : GROMACS simulations (20 ns trajectories) evaluate target-ligand binding stability (e.g., with TNF-α) .
Q. Prioritization criteria :
- QED (Quantitative Estimate of Drug-likeness) > 0.5.
- Predicted LD₅₀ > 500 mg/kg (rodent models).
What are the best practices for characterizing degradation products under accelerated stability conditions?
Basic Research Question
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
- LC-MS/MS analysis : Use a Q-TOF mass spectrometer (ESI+ mode) to identify oxidation products (e.g., carboxylic acid → lactone) .
- Kinetic modeling : Apply Arrhenius equations to predict shelf life at 25°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
